molecular formula C15H16O2 B14269361 3,5-Dimethoxy-4'-methyl-1,1'-biphenyl CAS No. 203645-96-9

3,5-Dimethoxy-4'-methyl-1,1'-biphenyl

Cat. No.: B14269361
CAS No.: 203645-96-9
M. Wt: 228.29 g/mol
InChI Key: WMUFFFGXSZGEGV-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-4’-methyl-1,1’-biphenyl is an organic compound with the molecular formula C15H16O2 It is a derivative of biphenyl, characterized by the presence of two methoxy groups at the 3 and 5 positions and a methyl group at the 4’ position on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethoxy-4’-methyl-1,1’-biphenyl typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dimethoxybenzene and 4-methylbromobenzene.

    Coupling Reaction: A common method for synthesizing biphenyl derivatives is the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

    Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 80-100°C) using a solvent such as toluene or dimethylformamide (DMF).

Industrial Production Methods: While specific industrial production methods for 3,5-Dimethoxy-4’-methyl-1,1’-biphenyl are not well-documented, large-scale synthesis would likely involve optimization of the Suzuki-Miyaura coupling reaction to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: 3,5-Dimethoxy-4’-methyl-1,1’-biphenyl can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding quinones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce any carbonyl groups present.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methyl groups can direct incoming electrophiles to specific positions on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products:

    Oxidation: Quinones

    Reduction: Alcohols or alkanes

    Substitution: Halogenated or nitrated biphenyl derivatives

Scientific Research Applications

3,5-Dimethoxy-4’-methyl-1,1’-biphenyl has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: Research into its biological activity, including potential antimicrobial or anticancer properties, is ongoing.

    Medicine: While not widely used in medicine, derivatives of biphenyl compounds are being explored for their pharmacological potential.

    Industry: It can be used in the development of new materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3,5-Dimethoxy-4’-methyl-1,1’-biphenyl depends on the specific reactions it undergoes. For example, in electrophilic aromatic substitution reactions, the methoxy groups activate the aromatic ring towards electrophiles, directing them to ortho and para positions relative to the methoxy groups. The methyl group also influences the reactivity and orientation of the reactions.

Comparison with Similar Compounds

  • 3,3’-Dimethoxybiphenyl
  • 4,4’-Dimethoxybiphenyl
  • 3,4-Dimethoxyphenyl methyl ketone

Comparison: 3,5-Dimethoxy-4’-methyl-1,1’-biphenyl is unique due to the specific positioning of its methoxy and methyl groups, which influence its chemical reactivity and physical properties. Compared to 3,3’-dimethoxybiphenyl and 4,4’-dimethoxybiphenyl, the presence of the methyl group at the 4’ position introduces steric hindrance and electronic effects that can alter the compound’s behavior in chemical reactions.

Properties

CAS No.

203645-96-9

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

1,3-dimethoxy-5-(4-methylphenyl)benzene

InChI

InChI=1S/C15H16O2/c1-11-4-6-12(7-5-11)13-8-14(16-2)10-15(9-13)17-3/h4-10H,1-3H3

InChI Key

WMUFFFGXSZGEGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC(=C2)OC)OC

Origin of Product

United States

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